molecular formula C15H15NO2 B1643037 N,2-Diphenylalanine CAS No. 2825-64-1

N,2-Diphenylalanine

Cat. No.: B1643037
CAS No.: 2825-64-1
M. Wt: 241.28 g/mol
InChI Key: AAEHCOPCHOUPLL-OAHLLOKOSA-N
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Description

Chemical Identity and IUPAC Nomenclature of N,2-Diphenylalanine

This compound, systematically named 2-anilino-2-phenylpropanoic acid (IUPAC), is a synthetic amino acid derivative with the molecular formula $$ \text{C}{15}\text{H}{15}\text{NO}_2 $$ and a molecular weight of 241.28 g/mol. Its structure features a central α-carbon bonded to two phenyl groups (at the α- and N-positions) and a carboxylic acid moiety (Figure 1). This arrangement creates a sterically hindered environment that influences its supramolecular behavior. The compound’s IUPAC name reflects the substitution pattern: the α-carbon bears both a phenyl group and an anilino (N-phenyl) substituent, while the carboxylic acid group occupies the β-position.

Table 1: Key Structural Properties of this compound

Property Description
Molecular Formula $$ \text{C}{15}\text{H}{15}\text{NO}_2 $$
Molecular Weight 241.28 g/mol
IUPAC Name 2-Anilino-2-phenylpropanoic acid
Key Functional Groups Carboxylic acid, anilino (N-phenyl), α-phenyl
Stereochemistry Racemic mixture (DL-form) unless specified

Historical Context in Peptide-Based Nanomaterial Research

This compound emerged as a focus of study in the early 2000s, paralleling advances in minimalist peptide design for nanotechnology. Unlike natural amino acids, its synthetic backbone lacks chiral centers (in the DL-form), simplifying crystallization studies. Early work by Gazit and colleagues highlighted diphenylalanine motifs as core drivers of amyloid fibril formation in neurodegenerative diseases. By 2011, researchers exploited its structural simplicity to engineer supramolecular hydrogels, demonstrating pH-dependent self-assembly into fibrous networks. This paved the way for its use as a reductionist model to study complex amyloid aggregation mechanisms.

A pivotal 2017 study established this compound as a surrogate for amyloid-β polypeptides, enabling high-throughput screening of aggregation inhibitors like rosmarinic acid. Its rapid assembly kinetics (minutes vs. days for full-length amyloids) and structural parallels—including β-sheet formation, Thioflavin T binding, and birefringence—validated its utility. Subsequent work in 2023 revealed metal cation-mediated hierarchical self-assembly into vesicles and microtubes, broadening applications in drug delivery.

Role as a Model System for Aromatic Interactions in Supramolecular Chemistry

This compound’s dual phenyl groups drive its supramolecular behavior through π-π stacking and dipole-π interactions . The α-phenyl and anilino groups adopt edge-to-face or parallel-displaced orientations, stabilizing β-sheet-like assemblies. Fourier-transform infrared (FTIR) spectroscopy confirms antiparallel β-sheet hydrogen bonding in crystalline phases, while molecular dynamics simulations reveal solvent-dependent stacking modes.

Table 2: Comparative Analysis of this compound and Amyloid-β

Property This compound Amyloid-β Polypeptides
Assembly Time Minutes to hours Days to weeks
Secondary Structure Antiparallel β-sheets Cross-β sheets
Mechanical Strength ~19 GPa (nanotubes) 3.3 ± 0.4 GPa (fibrils)
Thioflavin T Binding Yes Yes
Thermal Stability >150°C ≥130°C

In aqueous environments, hydrophobic clustering of phenyl groups initiates nucleation, followed by hydrogen-bond-driven elongation. This mechanism mirrors amyloidogenesis but occurs orders of magnitude faster, enabling real-time mechanistic studies. For example, microfluidic assays demonstrated that rosmarinic acid destabilizes preformed aggregates by sequestering monomers via π-π interactions. Similarly, Mg²⁺ ions modulate assembly pathways by coordinating with carboxylate groups, yielding helical or tubular morphologies.

The compound’s structural plasticity makes it ideal for probing non-covalent interaction networks. Substituting terminal groups (e.g., Fmoc or azide/alkyne “click” moieties) tunes assembly kinetics and morphology, as seen in dendritic microstructures and honeycomb frameworks. These modifications retain the core phenyl-driven assembly logic while introducing functional handles for material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2825-64-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2R)-2-anilino-2-phenylpropanoic acid

InChI

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1

InChI Key

AAEHCOPCHOUPLL-OAHLLOKOSA-N

SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

sequence

X

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of N,2-Diphenylalanine

Solid-phase peptide synthesis (SPPS) offers a robust framework for constructing this compound-containing peptides. A representative protocol involves coupling N-acryloyl-L,L-diphenylalanine (APhePheOH) with tetraphenylethylene (TPE) derivatives. In a study by, APhePheTPE was synthesized via esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding 49% after column purification. Nuclear magnetic resonance (¹H NMR) confirmed the structure, with vinyl protons at 6.22–6.14 ppm and amide signals at 8.75–8.28 ppm.

Table 1: SPPS Conditions for APhePheTPE Synthesis

Parameter Value
Reagents APhePheOH, TPEOH, DCC, DMAP
Solvent Tetrahydrofuran (THF)
Reaction Time 24 hours
Yield 49%
Purification Column chromatography

This method’s limitations include moderate yields due to steric hindrance, necessitating optimization of coupling agents and solvent systems.

Solution-Phase Esterification for Direct Synthesis

Solution-phase esterification provides a direct route to this compound derivatives. A patent by outlines a water-based protocol using inorganic bases (e.g., potassium carbonate) to facilitate ester bond formation. While originally designed for benzyl propionate derivatives, this approach is adaptable to this compound by substituting phenylacetaldehyde precursors with protected diphenylalanine intermediates. The reaction proceeds at ambient pressure with hydrogen as a reducing agent, achieving yields exceeding 80% under optimized conditions.

Key advantages include scalability and reduced reliance on organic solvents. However, competing hydrolysis reactions may necessitate precise pH control.

Cyclization Techniques for Macrocyclic Derivatives

Cyclization of linear dipeptides represents a critical strategy for accessing macrocyclic this compound analogs. As detailed in, cyclo-Dip-Dip was synthesized via formic acid-mediated cyclization of Boc-Dip-Dip-OMe. The linear precursor was treated with formic acid (98%) for 2 hours, followed by reflux in isopropyl alcohol/toluene to yield the cyclic product. Crystallographic analysis revealed a parallel β-sheet structure stabilized by hydrogen bonds and π-π interactions.

Table 2: Cyclization Reaction Parameters

Parameter Value
Cyclizing Agent Formic acid (98%)
Solvent System Isopropyl alcohol/toluene
Reaction Temperature Reflux (110–120°C)
Yield 87–95%

This method excels in producing structurally rigid macrocycles but requires stringent anhydrous conditions to prevent epimerization.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

Method Yield Purity Scalability Key Challenges
SPPS 49% >95% Moderate Steric hindrance
Solution-Phase 80% 90–95% High Competing hydrolysis
Cyclization 87–95% >98% Low Anhydrous conditions
Catalytic Hydrogenation N/A N/A High Catalyst poisoning

SPPS and cyclization deliver high purity but face scalability hurdles. Solution-phase methods balance yield and practicality, whereas hydrogenation remains underexplored for this specific compound.

Chemical Reactions Analysis

Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N,2-Diphenylalanine, also known as diphenylalanine (FF), is a dipeptide composed of two phenylalanine amino acids . It has garnered significant attention in biology and nanotechnology due to its simple structure and versatile functions . FF can self-assemble into various nanostructures, making it useful for numerous applications, including drug delivery systems, amyloid fibril inhibition, and the creation of power generators .

Scientific Research Applications

Drug Delivery Systems: FF peptide nanotubes have been studied for their potential in drug delivery .

  • FF nanotubes can be used for the delivery of flufenamic acid (FA) from metal implants. Self-assembly of FF nanotubes was observed in solutions and on the surfaces of glass, silicone, and gold substrates. FA was loaded inside the shell of FF nanotubes, which were then attached to gold surfaces .
  • Spherical assemblies and nanorod structures made from FF dipeptides can encapsulate and deliver the cancer chemotherapeutic agent doxorubicin (DOX) into cells . Nanorods fabricated from terephthalaldehyde linked FF dipeptides and spherical assembly generated by two FF dipeptides linked via ethylenediamine were able to encapsulate the drug .

Inhibition of Amyloid Fibril Aggregation: FF has been studied as a reductionist model for understanding the mechanisms of protein aggregation into amyloid fibrils, which are associated with major diseases .

  • Polyphenol-based inhibitors, such as rosmarinic acid (RA), tetracycline, and epigallocatechin gallate (EGCG), can inhibit FF aggregation. Rosmarinic acid was found to be a potent inhibitor of FF aggregation before and after nucleation .
  • In turbidity assays, the growth of FF assemblies was very low when incubated with RA, tetracycline, or EGCG. Transmission electron microscopy (TEM) showed that FF treated with RA did not form fibers but only amorphous aggregates, while tetracycline and EGCG prevented fiber formation .

Self-Assembly and Nanostructure Formation: The self-assembly properties of FF can be controlled to create specific nanostructures .

  • The selection of an N-terminal heterocyclic capping group can control the existence of pre-assembled structures at high pH for a capped diphenylalanine hydrogel. Changing from a hydrophilic indole capping group to a hydrophobic carbazole capping group results in a shift from monomers to self-assembled fibers or wormlike micelles .
  • FF peptide microrods with controlled polarization and improved piezoelectricity can be grown for fabricating power generators .

Other Applications:

  • FF can be used in hybrid peptide nucleic acid (PNA) structures for applications in various fields .
  • The diverse nanostructures generated from dipeptide-based molecular backbones can be utilized by varying the chemical linker and the polarity of the self-assembly medium .

Data Table

ApplicationDescription
Drug Delivery SystemsFF nanotubes can deliver drugs like flufenamic acid from metal implants and doxorubicin into cells.
Amyloid Fibril InhibitionFF aggregation can be inhibited by polyphenol-based inhibitors like rosmarinic acid, tetracycline, and EGCG.
Self-Assembly and NanostructuresThe self-assembly of FF can be controlled by factors like pH and capping groups to create fibers or micelles.
Power GenerationFF peptide microrods with controlled polarization and improved piezoelectricity are used for fabricating power generators.

Mechanism of Action

The mechanism by which N,2-Diphenylalanine exerts its effects involves its ability to self-assemble into various nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of stable structures that can interact with biological targets, including enzymes and cellular membranes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and applications of N,2-Diphenylalanine analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Primary Applications CAS Number Reference
N,N-Dimethylphenylalanine C₁₁H₁₅NO₂ 193.24 N,N-dimethyl groups Biochemical studies, chiral synthesis 17469-89-5
Benalaxyl C₂₀H₂₃NO₃ 325.41 2,6-dimethylphenyl, phenylacetyl Fungicide (agricultural use) Not explicitly listed*
N-Phthaloyl-L-phenylalanine C₁₈H₁₃NO₄ 307.31 Phthaloyl group Peptide synthesis, enzyme inhibition 5123-55-7
Metalaxyl-M C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, 2,6-dimethylphenyl Fungicide (agricultural use) Not explicitly listed*

Key Observations :

  • Substituent Effects : The addition of bulky groups (e.g., phthaloyl in N-Phthaloyl-L-phenylalanine) enhances steric hindrance, affecting binding affinity in enzyme interactions . In contrast, methyl groups (e.g., N,N-dimethylphenylalanine) improve solubility in organic solvents, making them useful in synthetic chemistry .
  • Agricultural vs. Biochemical Use : Compounds like benalaxyl and metalaxyl-M prioritize stability and bioavailability for pesticidal activity, while N-substituted phenylalanines (e.g., N-phthaloyl derivatives) are tailored for precision in peptide synthesis .

Research Trends and Gaps

  • Biological Activity : Diphenylamine analogs (e.g., tofenamic acid) show anti-inflammatory and anticancer properties, implying that this compound could be explored for similar biomedical applications .

Biological Activity

N,2-Diphenylalanine (FF) is a dipeptide that has garnered significant attention in the fields of biochemistry and materials science due to its unique self-assembly properties and biological activities. This article explores the biological activity of FF, focusing on its antibacterial properties, biocompatibility, and potential applications in biomedical fields.

1. Antibacterial Properties

Recent studies have demonstrated that self-assembled diphenylalanine exhibits notable antibacterial activity. The mechanisms underlying this activity involve several critical interactions with bacterial membranes:

  • Membrane Disruption : FF nanostructures induce membrane permeation and depolarization in bacteria, leading to cell death. This was evidenced by significant morphological changes observed in treated bacterial cells .
  • Upregulation of Stress Response Genes : Treatment with FF resulted in a substantial upregulation of stress response-associated genes, such as osmB and bdm, indicating a physiological response to the perturbations caused by the peptide .
  • Specificity to Bacterial Cells : In vitro studies showed that FF exhibited high biocompatibility with human cell lines (e.g., HEK293 and HaCaT), with over 95% cell viability at concentrations significantly higher than its minimum inhibitory concentration against bacteria .

Table 1: Summary of Antibacterial Activity of this compound

Parameter Observation
Mechanism of Action Membrane permeation and depolarization
Gene Upregulation Increased expression of osmB and bdm
Biocompatibility >95% viability in human cell lines
Minimum Inhibitory Concentration Effective at low concentrations

2. Mechanisms of Self-Assembly

The self-assembly of diphenylalanine into nanostructures is driven primarily by π–π interactions between phenyl groups rather than hydrogen bonding. This unique property allows FF to form various nanostructures, including nanotubes and nanofibers, which exhibit remarkable mechanical and electrical properties .

Figure 1: Self-assembled Structures of Diphenylalanine

Self-assembled Structures

Case Study 1: Antibacterial Efficacy Against E. coli

A study investigated the efficacy of diphenylalanine against Escherichia coli. The results indicated that FF nanostructures completely inhibited bacterial growth at concentrations as low as 50 µg/mL. Microscopic analysis revealed significant morphological alterations in treated cells, confirming the peptide's disruptive action on bacterial membranes .

Case Study 2: Biocompatibility Assessment

In another case study focusing on biocompatibility, FF was tested on various human cell lines. Results showed that even at high concentrations (up to 500 µg/mL), FF maintained over 95% cell viability, suggesting its potential for safe applications in drug delivery systems .

4. Potential Applications

Given its antibacterial properties and biocompatibility, this compound holds promise for several biomedical applications:

  • Antibacterial Coatings : Incorporating FF into medical devices or tissue scaffolds could provide antimicrobial surfaces that reduce infection rates.
  • Drug Delivery Systems : The self-assembling nature of FF can be exploited to create nanocarriers for targeted drug delivery.
  • Tissue Engineering : FF's biocompatibility makes it suitable for use in scaffolds for tissue regeneration.

Q & A

Q. What ethical guidelines apply to in vivo studies of this compound derivatives?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research:
  • Justify species/strain selection (e.g., rodent vs. non-rodent models).
  • Report anesthesia protocols and humane endpoints.
  • Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,2-Diphenylalanine
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Reactant of Route 2
N,2-Diphenylalanine

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